molecular formula C19H21N7O3S B3008686 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1797350-29-8

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B3008686
CAS RN: 1797350-29-8
M. Wt: 427.48
InChI Key: BNLZIJIRLYETKY-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C19H21N7O3S and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications

Glucan Synthase Inhibition

This compound has been studied for its potential as a β-1,3-glucan synthase inhibitor. This is significant for antifungal applications, as demonstrated in a mouse model of Candida glabrata infection, where significant efficacy was observed (Ting et al., 2011).

Anticancer Activity

Research has explored the use of related heterocyclic compounds for anticancer purposes. One such study synthesized a compound using similar structural elements, which showed in vitro anticancer activities against human bone cancer cell lines. This suggests potential applications in bone cancer treatment (Lv et al., 2019).

Antifungal Agents

A series of compounds structurally related to the one demonstrated excellent antifungal activities with a broad spectrum. This indicates potential applications of this compound class in developing new antifungal agents (Chai et al., 2011).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Another application area is in the field of diabetes treatment, where triazolo-pyridazine-6-yl-substituted piperazines, a related compound family, have been evaluated for their DPP-4 inhibition potential, aiming to develop them as anti-diabetic medications (Bindu et al., 2019).

Antihypertensive Activity

Some compounds in the same class have been evaluated for antihypertensive activity, suggesting a potential application in treating high blood pressure (Di Mola & Bellasio, 1985).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c27-19(8-13-30(28,29)16-4-2-1-3-5-16)25-11-9-24(10-12-25)17-6-7-18(23-22-17)26-15-20-14-21-26/h1-7,14-15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLZIJIRLYETKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one

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